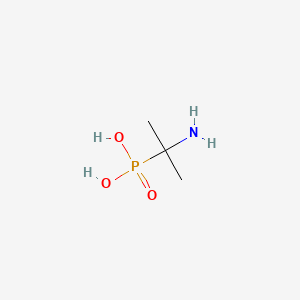

(2-Aminopropan-2-yl)phosphonic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-aminopropan-2-ylphosphonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H10NO3P/c1-3(2,4)8(5,6)7/h4H2,1-2H3,(H2,5,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYGRPJWAYXRMQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(N)P(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H10NO3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10198407 | |

| Record name | 1-Amino-1-methylethanephosphonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10198407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5035-79-0 | |

| Record name | 1-Amino-1-methylethanephosphonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005035790 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5035-79-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=133819 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Amino-1-methylethanephosphonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10198407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Coordination Chemistry and Metal Complexation

Ligand Properties and Coordination Modes of (2-Aminopropan-2-yl)phosphonic Acid

The coordination behavior of this compound is dictated by the presence of two distinct functional groups—the amino group and the phosphonate (B1237965) group—which allows for various protonation states and bonding interactions with metal centers.

This compound (H₂AIPA) exists as a zwitterion in its crystalline form, with the amino group protonated (NH₃⁺) and one of the phosphonate hydroxyl groups deprotonated (PO₃H⁻). rsc.org Specifically, it crystallizes from water as NH₃⁺(CH₃)₂CP(O)(OH)O⁻. rsc.org

In the formation of metal complexes, the ligand's protonation state is crucial. For instance, in coordination with iron(III), the phosphonate anion coordinates in a zwitterionic form, but as a dianion where both phosphonate hydroxyls are deprotonated, represented as HAIPA⁻ or [NH₃⁺(CH₃)₂CPO₃]²⁻. rsc.orgrsc.org This protonation of the amino group means it does not participate in direct coordination to the metal center in this case, but it remains structurally significant through hydrogen bonding. rsc.org

The primary donor atoms involved in metal coordination are the oxygen atoms of the phosphonate group. rsc.org The phosphonate group can potentially use its three oxygen atoms to connect with up to nine metal centers, offering a high degree of connectivity. rsc.org In known iron(III) complexes, the octahedral coordination environment around the metal ions is formed exclusively by phosphonate and hydroxo oxygens. rsc.orgrsc.org

In these structures, the amino group remains protonated and is therefore not directly bonded to the iron centers. rsc.org However, it plays a vital role in the secondary coordination sphere, forming hydrogen bonds. For example, in a hexanuclear iron(III) wheel, one of the phosphonate oxygens on each ligand remains uncoordinated to the metal but participates in hydrogen bonding with the protonated amino groups of adjacent ligands. rsc.org

The ability of the phosphonate group to bridge multiple metal centers is a key feature of this compound's coordination chemistry, facilitating the assembly of large, polynuclear systems. rsc.org The M–O–P bond is notably strong, which supports the formation of stable, extended structures. rsc.org

In a well-characterized hexanuclear iron(III) complex, the HAIPA⁻ ligands act as bridging units, with each phosphonate group binding two separate iron centers using two of its three oxygen atoms. rsc.org This bridging mode, combined with bridging from hydroxide (B78521) ions, holds the six iron octahedra together in a molecular wheel structure. rsc.orgrsc.org This demonstrates the ligand's capacity to create robust, high-nuclearity metal clusters.

Synthesis and Structural Characterization of Homometallic Complexes

The versatile coordination modes of this compound enable the synthesis of discrete, molecular metal-phosphonate clusters.

A notable example of a homometallic complex is a hexanuclear iron(III) phosphonate molecular wheel with the formula [Fe₆(HAIPA)₁₂(OH)₆]. rsc.org

Synthesis: This complex can be synthesized in an aqueous solution through a metathesis reaction between a salt of this compound (such as its sodium or tetramethylammonium (B1211777) salt) and a mixture of Fe²⁺ and Fe³⁺ salts. rsc.orgrsc.org The reaction yields large, bright-green crystals of the complex. rsc.org

Structural Characterization: Single-crystal X-ray diffraction analysis reveals a novel hexanuclear {Fe₆} structure. rsc.org The key structural features are summarized in the table below.

| Feature | Description |

| Core Structure | Six high-spin Fe³⁺ ions arranged in a molecular wheel. rsc.org |

| Coordination Geometry | Each iron cation has an octahedral coordination environment. rsc.orgrsc.org |

| Bridging Ligands | Twelve zwitterionic HAIPA⁻ ligands and six hydroxide (OH⁻) groups act as bridges. rsc.org |

| Ligand Binding | Each phosphonate group bridges two iron centers via two oxygen atoms. The third phosphonate oxygen is uncoordinated but involved in hydrogen bonding. rsc.org |

| Overall Formula | [Fe₆(HAIPA)₁₂(OH)₆] |

The iron centers are linked by OH⁻ bridges to form the inner circle of the wheel, while the twelve phosphonate groups bridge the iron centers from above and below this plane. rsc.org

While the coordination chemistry of this compound with iron has been structurally elucidated, detailed reports on the synthesis and structural characterization of homometallic cobalt(II) complexes with this specific ligand were not found in a review of the available literature. The formation of polynuclear cobalt cages with other phosphonic acids is well-documented, suggesting that this compound likely forms stable complexes with Co(II), but specific structural details, such as the formation of heptanuclear isostructural complexes, remain a subject for further investigation.

Nickel(II) Complexes

While the broader field of nickel(II) phosphonate chemistry is well-established, detailed structural and synthetic information specifically for complexes of this compound is not extensively documented in publicly available research. General principles of nickel(II) coordination chemistry suggest that this ligand could form mononuclear or polynuclear complexes depending on the reaction conditions. The coordination geometry around the Ni(II) center, typically octahedral or square planar, would be influenced by the denticity of the aminophosphonate ligand and the presence of co-ligands or solvent molecules.

| Potential Ni(II) Complex Characteristics | Description |

| Coordination Modes | The ligand could act as a bidentate chelating agent using the amino and phosphonate groups, or as a bridging ligand to form polynuclear structures. |

| Magnetic Properties | Depending on the geometry and nuclearity, Ni(II) complexes can exhibit paramagnetism. |

| Structural Analysis | Techniques such as single-crystal X-ray diffraction would be crucial to definitively determine the molecular structure. |

Copper(II) Complexes

Similar to nickel(II), specific research detailing the synthesis and characterization of copper(II) complexes with this compound is limited. However, the known affinity of Cu(II) for both nitrogen and oxygen donors suggests that stable complexes can be readily formed. The Jahn-Teller effect often leads to distorted octahedral or square planar geometries for Cu(II) complexes. The phosphonate group could bridge multiple copper centers, leading to the formation of dimers, polymers, or cage-like structures with interesting magnetic properties.

| Expected Cu(II) Complex Features | Details |

| Geometry | Distorted octahedral or square planar geometries are common for Cu(II) ions. |

| Magnetic Behavior | The potential for bridging ligands could lead to antiferromagnetic or ferromagnetic coupling between copper centers. |

| Spectroscopic Characterization | Techniques like EPR and UV-Vis spectroscopy would be instrumental in characterizing the electronic structure and coordination environment of the Cu(II) ions. |

Lanthanide Complexes (e.g., Gd(III), Dy(III))

The coordination chemistry of aminophosphonates with lanthanide ions is an active area of research, particularly due to the potential applications of these complexes in magnetic resonance imaging (MRI) and as single-molecule magnets. While specific studies on this compound with Gd(III) and Dy(III) are not readily found, the oxophilic nature of lanthanide ions indicates a strong preference for coordination with the phosphonate oxygen atoms. The amino group could also coordinate, leading to chelation. The high coordination numbers typical for lanthanides would likely be satisfied by the coordination of multiple ligands or solvent molecules.

| Anticipated Properties of Lanthanide Complexes | Description |

| Gd(III) Complexes | Gd(III) complexes are of interest for their potential as MRI contrast agents due to the large number of unpaired electrons. |

| Dy(III) Complexes | Dy(III) complexes are investigated for their potential as single-molecule magnets due to their large magnetic anisotropy. |

| Luminescence | Some lanthanide complexes exhibit characteristic luminescence, which could be influenced by the aminophosphonate ligand. |

Synthesis and Characterization of Heterometallic Complexes

The synthesis of heterometallic complexes, containing two or more different metal ions, is a strategy to create materials with synergistic or unique properties. This compound, with its versatile coordination capabilities, is a suitable candidate for bridging different metal ions, such as a 3d transition metal and a 4f lanthanide. However, specific examples of heterometallic complexes incorporating this particular ligand are not well-documented in the available literature. The general approach would involve the careful selection of metal precursors and reaction conditions to control the assembly of the desired heterometallic structure.

Advanced Applications of this compound Complexes in Materials Science

The ability of phosphonate ligands to bridge metal centers makes them excellent building blocks for the construction of higher-dimensional structures with potential applications in materials science.

Potential as Molecular Precursors to Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal nodes and organic linkers. Phosphonate-based MOFs are known for their often high thermal and chemical stability. The bifunctionality of this compound makes it a promising candidate as an organic linker for the synthesis of novel MOFs. The amino group can be a site for post-synthetic modification, allowing for the tuning of the MOF's properties for specific applications such as gas storage, separation, and catalysis. While the general utility of aminophosphonates in MOF synthesis is recognized, the specific use of this compound as a primary building block for MOFs is an area that requires further exploration.

Formation of Extended Structures and Polymeric Systems

Beyond discrete molecular complexes, this compound has the potential to form one-, two-, or three-dimensional coordination polymers. The phosphonate group can adopt various bridging modes, connecting multiple metal centers to create extended networks. The resulting polymeric structures could exhibit interesting properties such as ion exchange, conductivity, or magnetism, depending on the metal ion and the topology of the network. The amino group could participate in hydrogen bonding, further influencing the packing and stability of the polymeric structure. As with the other areas discussed, detailed studies on the formation of extended structures specifically with this ligand are needed to fully realize its potential in this area.

Investigation of Magnetic Properties in Metal Phosphonates

The coordination of this compound (H2AIPA) to paramagnetic metal ions has led to the formation of a variety of polynuclear complexes with interesting magnetic properties. The phosphonate group, with its multiple oxygen donor atoms, is an effective mediator of magnetic exchange interactions between metal centers. Research in this area has focused on understanding the nature and magnitude of these interactions, which are influenced by the specific metal ion, the coordination geometry, and the bridging modes of the phosphonate ligand.

Detailed magnetic studies, primarily through temperature-dependent magnetic susceptibility measurements using SQUID magnetometry, have been conducted on several transition metal and lanthanide complexes of H2AIPA and its derivatives. These investigations have revealed both antiferromagnetic and ferromagnetic coupling between the metal centers within the polynuclear frameworks.

Detailed Research Findings

A notable example is a hexanuclear iron(III) phosphonate complex, [Fe6(HAIPA)12(OH)6]. researchgate.net In this complex, the iron centers are in a high-spin Fe³⁺ state. Magnetic measurements indicated the presence of antiferromagnetic coupling between these iron centers as the temperature decreases. researchgate.net The phosphonate and hydroxide groups act as bridging ligands, facilitating this magnetic interaction.

Furthermore, a doctoral thesis has reported the synthesis and magnetic investigation of a range of homometallic complexes involving H2AIPA with several first-row transition metals and lanthanides. This work includes studies on hexanuclear Fe³⁺, mononuclear Co²⁺ and Ni²⁺, and dinuclear Cu²⁺ complexes, as well as Dy³⁺ and Gd³⁺ complexes. muni.cz The magnetic properties of these materials were systematically studied. muni.cz

The versatility of the aminophosphonate ligand has been expanded by synthesizing new Schiff base derivatives of H2AIPA. These modified ligands, incorporating additional donor atoms, have been used to construct polynuclear homometallic (Co, Ni) and heterometallic 3d-4f (Co-Gd, Co-Dy) complexes. muni.cz The magnetic properties of some of these paramagnetic complexes have been thoroughly investigated. muni.cz

Conference proceedings have also highlighted the magnetic behavior of heptanuclear cobalt(II) complexes with ligands derived from this compound. These {Co₇} complexes feature a trigonal antiprismatic arrangement of the Co²⁺ cations. Low-temperature magnetic susceptibility data revealed that the nature of the intramolecular exchange coupling is highly sensitive to the Co-O-Co bridging angles, leading to the observation of both ferromagnetic and antiferromagnetic interactions within the same structural motif. upjs.sk

The table below summarizes the magnetic behavior observed in some metal complexes incorporating this compound or its derivatives.

| Metal Ion(s) | Nuclearity | Observed Magnetic Behavior | Reference |

|---|---|---|---|

| Iron(III) | Hexanuclear ({Fe₆}) | Antiferromagnetic coupling | researchgate.net |

| Cobalt(II) | Heptanuclear ({Co₇}) | Both ferromagnetic and antiferromagnetic interactions observed, dependent on bridging angles. | upjs.sk |

| Cobalt(II), Nickel(II) | Mononuclear | Paramagnetic | muni.cz |

| Copper(II) | Dinuclear | Magnetic properties studied. | muni.cz |

| Dysprosium(III), Gadolinium(III) | Polynuclear | Magnetic properties studied. | muni.cz |

| Cobalt(II)-Gadolinium(III), Cobalt(II)-Dysprosium(III) | Polynuclear (Heterometallic) | Magnetic properties studied. | muni.cz |

Biochemical and Biological Roles Focus on Mechanisms and Interactions

Aminophosphonates as Amino Acid Analogs and Phosphate (B84403) Bioisosteres

The phosphonate (B1237965) moiety (C-PO(OH)₂) is a key feature of aminophosphonates, serving as a stable substitute for the more labile phosphate esters (C-O-PO(OH)₂) and anhydrides found in numerous biological substrates and cofactors. researchgate.netnih.gov Unlike phosphate esters, the C-P bond in phosphonates is resistant to hydrolysis by phosphatases and phosphodiesterases. nih.gov This stability makes them effective and persistent mimics in biological systems. researchgate.netnih.gov

Phosphonates can also mimic the tetrahedral geometry and charge distribution of the transition states of reactions involving carboxylates, further broadening their potential for biological interaction. researchgate.netnih.gov This mimicry allows them to bind to the active sites of enzymes that would normally process phosphate- or carboxylate-containing substrates. nih.gov

Table 1: Comparison of Phosphate and Phosphonate Groups

| Feature | Phosphate Group | Phosphonate Group |

|---|---|---|

| Chemical Structure | -O-PO(OH)₂ | -C-PO(OH)₂ |

| Key Bond | P-O-C | P-C |

| Hydrolytic Stability | Susceptible to enzymatic and chemical hydrolysis | Resistant to enzymatic and chemical hydrolysis researchgate.netnih.gov |

| Bioisosteric Relationship | N/A | Bioisostere of phosphate nih.govresearchgate.net |

As structural analogues of α-amino acids, where the carboxylic acid group is replaced by a phosphonic acid group, aminophosphonates can act as antagonists in amino acid metabolism. wikipedia.orgnih.govscilit.com This antagonism arises from their ability to compete with natural amino acids for binding to the active sites of enzymes. wikipedia.orgscilit.com By occupying the active site, they can inhibit the normal metabolic processing of the corresponding amino acid, thereby disrupting the physiological activity of the cell. wikipedia.org The specific stereochemistry of the aminophosphonate is often a critical determinant of its biological activity and inhibitory potency. nih.gov

Enzyme Inhibition Mechanisms of Phosphonate Compounds

The ability of phosphonates to mimic natural substrates and transition states makes them potent enzyme inhibitors. nih.govyoutube.comwikipedia.org They target a wide range of enzymes, particularly those involved in phosphate and amino acid metabolism. wikipedia.orgnih.govyoutube.com

Phosphonates and bisphosphonates are well-established inhibitors of enzymes that utilize phosphates and diphosphates as substrates. youtube.comwikipedia.org Their stable C-P bond prevents the enzymatic cleavage that would occur with a phosphate ester, leading to non-productive binding and inhibition. nih.gov For example, they can effectively inhibit enzymes involved in isoprenoid biosynthesis, such as farnesyl diphosphate (B83284) synthase (FPPS) and 1-deoxy-D-xylulose 5-phosphate reductoisomerase (DXR). nih.govacs.orgnih.gov The phosphonate group can coordinate with metal ions in the active site, further stabilizing the enzyme-inhibitor complex. acs.orgnih.gov Diphosphonates have also been shown to inhibit alkaline and acid phosphatases. snmjournals.org

As amino acid analogues, aminophosphonates are effective inhibitors of enzymes involved in amino acid metabolism. wikipedia.orgscilit.com They can act as competitive inhibitors, binding to the active site and preventing the natural substrate from binding. wikipedia.orgnih.gov In some cases, they can act as slow-binding inhibitors, where the initial enzyme-inhibitor complex undergoes a conformational change to a more tightly bound state. nih.govnih.gov This can lead to a time-dependent increase in inhibition. The conformationally restricted phenylalanine analogue, 2-aminoindan-2-phosphonic acid, for instance, is a potent, time-dependent inhibitor of phenylalanine ammonia-lyase (PAL). nih.gov

Leucine aminopeptidase (B13392206) (LAP), a metalloenzyme, has been a subject of study for inhibition by aminophosphonate analogues. nih.gov The phosphonic acid analogues of L-leucine and L-phenylalanine have been shown to be potent inhibitors of LAP. nih.gov For instance, the phosphonic acid analogue of L-leucine exhibits slow-binding inhibition with a Ki value of 0.23 µM. nih.gov Interestingly, the corresponding phosphinic acid analogues are significantly less potent, highlighting the importance of the phosphonate group for strong inhibition. nih.gov A variety of aminophosphonates have been synthesized and tested against cytosolic and microsomal aminopeptidases, revealing that structural modifications significantly affect their inhibitory potency and selectivity for different enzyme isoforms. nih.gov For example, [1-amino-2-(N-cyclohexylamino)ethyl]phosphonic acid was found to be a particularly effective slow-binding inhibitor of microsomal aminopeptidase. nih.gov

Table 2: Mentioned Compounds

| Compound Name |

|---|

| (2-Aminopropan-2-yl)phosphonic acid |

| 2-aminoindan-2-phosphonic acid |

| [1-amino-2-(N-cyclohexylamino)ethyl]phosphonic acid |

| L-leucine |

| L-phenylalanine |

| phosphonic acid analogue of L-leucine |

| phosphonic acid analogue of L-phenylalanine |

Molecular Basis for Resistance Mechanisms Against Phosphonate Inhibitors

The development of resistance to phosphonate inhibitors, which are crucial in medicine and agriculture, is a significant challenge. Organisms employ several molecular strategies to counteract the effects of these compounds. These mechanisms primarily involve reduced uptake, modification of the target enzyme, or enzymatic inactivation of the inhibitor. nih.govnih.govrsc.org

A prevalent mechanism of resistance is the alteration of transport systems responsible for phosphonate uptake. For instance, many phosphonates mimic phosphate esters or carboxylic acids and are transported into cells via specific transporters like the glycerol-3-phosphate transporter (GlpT). nih.gov Mutations in the glpT gene can lead to a defective transporter, thereby preventing the entry of phosphonate inhibitors and conferring resistance. This has been observed in bacteria such as Francisella tularensis against fosmidomycin (B1218577) and FR900098. nih.gov When a lipophilic prodrug of FR900098 was used, which could bypass the transporter, sensitivity was restored in resistant strains, confirming that deficient transport was the sole resistance mechanism. nih.gov

Another key resistance strategy involves mutations in the target enzyme that reduce the inhibitor's binding affinity without compromising the enzyme's essential biological function. For example, tolerance to fosmidomycin has been linked to mutations in the target enzyme, 1-deoxy-D-xylulose-5-phosphate reductoisomerase (DXR). nih.gov Similarly, resistance to glyphosate (B1671968), a widely used herbicide, has been engineered through site-directed mutagenesis of its target, 5-enolpyruvylshikimate-3-phosphate synthase (EPSPS). nih.gov The catalytic mechanism of EPSPS involves a transient positive charge on the substrate phosphoenolpyruvate (B93156) (PEP), which is mimicked by the nitrogen in glyphosate. Mutations can alter the active site to disfavor glyphosate binding. nih.gov

Enzymatic modification or degradation of the phosphonate inhibitor is another effective resistance mechanism. For example, the antibiotic fosfomycin, which targets MurA by forming a covalent bond with a cysteine residue (Cys115), can be inactivated by enzymes that open its epoxide ring. nih.gov

These resistance mechanisms highlight the evolutionary arms race between the development of new phosphonate inhibitors and the ability of organisms to adapt and overcome their effects. Understanding these molecular bases of resistance is critical for designing new therapeutic and agricultural agents that are less susceptible to tolerance. nih.govrsc.org

General Interaction with Biological Systems at a Molecular Level

The biological activity of aminophosphonates stems from their structural resemblance to amino acids and phosphate esters. researchgate.netnih.gov This mimicry allows them to interact with and often inhibit enzymes that recognize these native substrates. nih.govnih.gov

At the molecular level, aminophosphonates primarily exert their effects through enzyme inhibition . nih.gov The stable C-P bond is resistant to enzymatic cleavage, unlike the labile P-O bond in phosphate esters. nih.govnih.gov When an aminophosphonate binds to the active site of an enzyme, it can act as a potent inhibitor because it cannot be further processed like the natural substrate. nih.gov

The interactions of aminophosphonates with enzymes can be of several types:

Competitive Inhibition: As structural analogs of amino acids, aminophosphonates can compete with the natural substrate for binding to the enzyme's active site. researchgate.net For example, the phosphonic acid analogue of glutamic acid was shown to inhibit glutamine synthetase. researchgate.net

Transition-State Analogs: The tetrahedral geometry of the phosphonate group can mimic the transition state of enzymatic reactions involving carboxylates or phosphates. This allows them to bind with high affinity to the active site and act as potent transition-state analog inhibitors. researchgate.net

Irreversible Inhibition: Some aminophosphonates can form covalent bonds with active site residues, leading to irreversible inhibition. Fosfomycin, for instance, irreversibly modifies a cysteine residue in the active site of the enzyme MurA. nih.gov

Furthermore, the protonated amino group in some aminophosphonates can participate in crucial interactions within the enzyme's active site, such as cation-π interactions and hydrogen bonding, further enhancing their inhibitory potential. nih.gov

Beyond enzyme inhibition, aminophosphonates can also function as ligands, forming complexes with metal ions. These metal complexes can have their own unique biological activities and have found applications in medicine. wikipedia.orgacs.org For example, the samarium-153 (B1220927) complex of EDTMP, an aminophosphonate, is used in cancer therapy. wikipedia.org

The ability of aminophosphonates to be incorporated into larger molecules like phosphonolipids and phosphonoglycans also points to their role as structural components of cell membranes and other cellular structures in some organisms. nih.gov

Theoretical and Computational Studies

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT) for Structural, Electronic, and Bonding Properties

No dedicated studies employing Density Functional Theory (DFT) or other quantum chemical methods to specifically calculate the structural, electronic, and bonding properties of (2-Aminopropan-2-yl)phosphonic acid have been identified. While DFT is a common method for studying aminophosphonic acids in general, the specific optimized geometry, electronic properties (such as HOMO-LUMO energy gaps), and detailed bonding analyses for this compound are not documented in the available literature.

Computational Modeling of Ligand Binding Strengths and Interactions

There is no available research that specifically models the ligand binding strengths and interactions of this compound with any biological targets. Computational studies in this area would typically involve molecular docking and free energy calculations to predict how the molecule interacts with protein binding sites. The absence of such studies means there is no data on its potential binding modes, interaction energies, or key intermolecular interactions with specific residues.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Specific molecular dynamics (MD) simulations for this compound to analyze its conformational landscape and intermolecular interactions are not found in the scientific literature. MD simulations would provide insight into the molecule's flexibility, preferred shapes in different environments, and how it interacts with solvent molecules or other entities over time. Without these studies, a detailed discussion of its dynamic behavior is not possible.

Environmental Occurrence and Microbial Biodegradation

Environmental Ubiquity of Natural and Anthropogenic Phosphonates

Phosphonates are widespread in the environment, originating from both biological and human activities. mdpi.comresearchgate.net Natural phosphonates are synthesized by a diverse range of organisms, including bacteria, fungi, protozoa, and various marine invertebrates like coelenterates and mollusks. mdpi.comresearchgate.net The most prevalent natural phosphonate (B1237965) is 2-aminoethylphosphonic acid (AEP), a structural component of lipids, proteins, and polysaccharides in these organisms. researchgate.netnih.gov While specific data on the environmental concentrations of (2-Aminopropan-2-yl)phosphonic acid are not extensively documented, its characterization as a natural product suggests it is part of this natural phosphonate pool. biosynth.com

In addition to natural sources, anthropogenic phosphonates are released into the environment in large quantities. mdpi.comresearchgate.net These synthetic compounds are used extensively in various industrial and household applications, including as chelating agents in detergents, corrosion and scale inhibitors in water treatment, and as herbicides. researchgate.net Prominent examples of anthropogenic phosphonates include glyphosate (B1671968), the world's most widely used herbicide, and polyphosphonates such as HEDP, NTMP, EDTMP, and DTPMP, which are used for their metal-chelating properties. mdpi.comresearchgate.net The extensive use of these compounds leads to their accumulation in soil and water, contributing significantly to the environmental phosphonate load. mdpi.com

The persistence of both natural and anthropogenic phosphonates in the environment is due to the high chemical and thermal stability of the C-P bond, which is resistant to enzymatic cleavage by phosphatases that typically break down phosphate (B84403) esters. mdpi.com Despite this stability, many microorganisms have evolved mechanisms to utilize phosphonates as a source of phosphorus, particularly in phosphate-limited environments. researchgate.netnih.gov

Mechanisms of Microbial Degradation of the C-P Bond

Microorganisms have developed several enzymatic strategies to cleave the robust C-P bond of phosphonates, enabling them to access the phosphorus for their metabolic needs. nih.gov These degradation pathways are broadly categorized based on the biochemical mechanism of C-P bond cleavage: hydrolytic, oxidative, and a radical-based mechanism. nih.govnih.gov The hydrolytic and oxidative pathways are generally specific to a limited number of substrates, while the radical-based mechanism, characteristic of the C-P lyase complex, can act on a wide range of phosphonates. nih.gov

Given that this compound is an aminoalkylphosphonate, its degradation could potentially proceed through pathways similar to those for other aminophosphonates. For instance, the degradation of 2-aminoethylphosphonate (AEP) can occur via a hydrolytic pathway involving a transaminase and a hydrolase. frontiersin.org However, the C-P lyase pathway is considered the most significant for the degradation of a broad spectrum of phosphonates, including those with substitutions on the carbon atom. nih.gov

The C-P lyase is a multi-protein enzyme complex that catalyzes the cleavage of the C-P bond in a wide variety of phosphonates, making it a key player in phosphonate biodegradation. nih.govadvancedsciencenews.com This pathway is particularly important for the degradation of "unactivated" phosphonates, where the carbon atom of the C-P bond is not adjacent to a functional group that would facilitate cleavage. researchgate.net In Escherichia coli, the C-P lyase machinery is encoded by the phn operon, which consists of 14 genes (phnC to phnP). nih.govadvancedsciencenews.com

The transport of phosphonates into the bacterial cell is also a critical step in their degradation. In many Gram-negative bacteria, this is accomplished by a binding protein-dependent ABC transporter system, encoded by the phnCDE genes, which are part of the phn operon. nih.govadvancedsciencenews.com PhnD is a periplasmic binding protein that captures phosphonates and delivers them to the PhnCE transmembrane transporter for import into the cytoplasm. nih.govfrontiersin.org

Microbial degradation of phosphonates is a tightly regulated process, primarily controlled by the availability of inorganic phosphate (Pi), which is the preferred phosphorus source for most microorganisms. nih.gov The expression of the genes involved in phosphonate catabolism, such as the phn operon, is typically under the control of the Pho regulon. nih.govqub.ac.uk The Pho regulon is a global regulatory system in bacteria that responds to phosphate limitation. When intracellular phosphate levels are low, the two-component regulatory system PhoB-PhoR is activated, leading to the transcription of genes required for scavenging alternative phosphorus sources, including phosphonates. researchgate.net

In addition to the primary control by the Pho regulon, other regulatory mechanisms can be involved, depending on the specific organism and the degradation pathway. nih.gov For some phosphonate degradation pathways, the phosphonate substrate itself can act as an inducer for the expression of the necessary catabolic enzymes. qub.ac.uk This dual regulation ensures that the energy-intensive process of phosphonate degradation is only initiated when both the preferred phosphorus source is scarce and a suitable phosphonate substrate is available. researchgate.net

Microbes can also employ detoxification strategies when dealing with certain phosphonates or their breakdown products. For example, the PhnO protein, an N-acetyltransferase found in some bacteria, detoxifies 1-aminoalkylphosphonates by acetylation before they are utilized as a phosphate source. nih.gov This highlights the sophisticated biochemical adaptations that microbes have evolved to effectively and safely utilize phosphonates.

Significance in Phosphorus and Carbon Biogeochemical Cycling

The microbial degradation of phosphonates plays a crucial role in the biogeochemical cycling of phosphorus and carbon. qub.ac.ukpnas.org In many terrestrial and aquatic ecosystems, phosphorus is a limiting nutrient for primary productivity. wikipedia.orgkhanacademy.org By cleaving the stable C-P bond of phosphonates, microorganisms release inorganic phosphate, making it available to the broader biological community and thereby supporting ecosystem productivity. qub.ac.uk This is particularly important in oligotrophic environments, such as the open ocean, where phosphate concentrations are often extremely low. mdpi.com In such regions, phosphonates can represent a significant fraction of the dissolved organic phosphorus pool, and their degradation by microbes is a key process in the marine phosphorus cycle. pnas.org

The metabolism of phosphonates also has implications for the carbon cycle. pnas.org The cleavage of the C-P bond by the C-P lyase pathway releases the carbon backbone of the phosphonate as a hydrocarbon. researchgate.net For example, the degradation of methylphosphonate, a naturally occurring phosphonate, results in the production of methane (B114726). pnas.org This process has been identified as a source of aerobic methane production in marine environments, a phenomenon known as the "oceanic methane paradox." mdpi.compnas.org The degradation of larger and more complex phosphonates would similarly release a variety of hydrocarbons into the environment.

The coupling of the phosphorus and carbon cycles is evident in the microbial response to nutrient availability. frontiersin.org For instance, an increase in dissolved organic carbon can stimulate microbial activity, leading to increased production of enzymes like alkaline phosphatase, which can remineralize organic phosphorus. frontiersin.org Similarly, the availability of phosphonates as a phosphorus source can influence the flow of carbon through microbial food webs. By providing a source of a limiting nutrient, phosphonate degradation can fuel microbial growth, which in turn impacts higher trophic levels. frontiersin.org Therefore, the microbial breakdown of this compound and other phosphonates is an integral process that links the cycling of these two essential elements in the environment.

Data Tables

Table 1: Examples of Natural and Anthropogenic Phosphonates

| Compound Name | Type | Common Use/Occurrence |

| This compound | Natural | Natural product with antibacterial activity biosynth.com |

| 2-Aminoethylphosphonic acid (AEP) | Natural | Component of lipids, proteins, and polysaccharides in various organisms researchgate.netnih.gov |

| Glyphosate | Anthropogenic | Herbicide mdpi.com |

| 1-Hydroxyethane 1,1-diphosphonic acid (HEDP) | Anthropogenic | Chelating agent, antiscalant researchgate.net |

| Nitrilotris(methylene phosphonic acid) (NTMP) | Anthropogenic | Chelating agent, antiscalant researchgate.net |

| Ethylenediamine tetra(methylene phosphonic acid) (EDTMP) | Anthropogenic | Chelating agent researchgate.net |

| Diethylenetriamine penta(methylene phosphonic acid) (DTPMP) | Anthropogenic | Chelating agent researchgate.net |

| Methylphosphonate | Natural | Source of aerobic methane in marine environments pnas.org |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.